molecular formula C13H19ClN2O2S B1321950 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride CAS No. 159634-86-3

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride

Cat. No. B1321950
M. Wt: 302.82 g/mol
InChI Key: SSILBPZKQNIXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride is an organic compound that is mainly used as an intermediate of MK-677 . MK-677 has beneficial effects on muscle growth and recovery, fat loss, bone health, and tendon growth .


Molecular Structure Analysis

The molecular formula of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride is C13H18N2O2S . The InChI representation is InChI=1S/C13H18N2O2S/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15.

Scientific Research Applications

  • Pharmaceutical Research

    • Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes .
    • They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
    • Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
    • They form the core building blocks of highly functionalized organic structures .
    • These scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
    • They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
  • Synthetic Chemistry

    • Spirocyclic systems can also be used as synthetic precursors for the production of various types of medicines .
    • Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .
  • Drug Development

    • “1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine]” is mainly used as an intermediate of MK-677 .
    • MK-677 is used to increase muscle mass and recovery . IGF-1 and human growth hormone (HGH) have beneficial effects on muscle growth and recovery . Increasing HGH can help improve muscle mass even without affecting protein synthesis .
  • Catalysis

    • The unique structure and properties of “1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine]” make it valuable for diverse applications, including catalysis.
  • Biologically Active Compounds

    • Spiroindole and spirooxindoles form the core building blocks of many alkaloids with potential pharmaceutical activity .
    • They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
    • The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems leads to their good affinity to 3D proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects .
  • Chemical Research

    • “1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine]” is a chemical compound used in scientific research.
    • Its unique structure and properties make it valuable for diverse applications, including drug development and catalysis.

Safety And Hazards

The compound should be stored in dry, dark, and low-temperature conditions, and avoid contact with oxygen, high temperature, and fire sources . In case of contact with skin or eyes, wash off with soap and plenty of water . If inhaled, move the person into fresh air .

properties

IUPAC Name

1-methylsulfonylspiro[2H-indole-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S.ClH/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15;/h2-5,14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSILBPZKQNIXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride

CAS RN

159634-86-3
Record name Spiro[3H-indole-3,4′-piperidine], 1,2-dihydro-1-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159634-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of 1.20 g (5.8 mmol) of 1'-methyl-1,2-dihydro-spiro[3H-indole-3,4'-piperidine] (prepared as described in H. Ong et al J. Med. Chem. 1983, 23,981-986) in 20 mL of dry dichloromethane at 0° C. was added triethylamine (0.90 mL; 6.4 mmol) and methanesulfonyl chloride (0.49 mL; 6.35 mmol) and stirred for 30 min. The reaction mixture was poured into 15 mL of saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (2×10 mL). The combined organics were washed with brine (20 mL), dried over anhydrous potassium carbonate, filtered and the solvent removed under reduced pressure to yield 1.44 g of the methanesulfonamide derivative as pale yellow oil which was used without purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

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